molecular formula C19H16ClN3O3S B4553697 2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-phenylhydrazinecarbothioamide

2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-phenylhydrazinecarbothioamide

Cat. No.: B4553697
M. Wt: 401.9 g/mol
InChI Key: QRSDGZUKMQTKNW-UHFFFAOYSA-N
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Description

2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-phenylhydrazinecarbothioamide is a useful research compound. Its molecular formula is C19H16ClN3O3S and its molecular weight is 401.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.0600902 g/mol and the complexity rating of the compound is 505. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Researchers have synthesized and characterized compounds related to 2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-phenylhydrazinecarbothioamide, demonstrating the utility of these compounds in developing new chemical entities. For instance, in a study on copper(II) and nickel(II) complexes with bis(thiosemicarbazone) ligands, compounds similar to the one were synthesized and their electrochemistry behavior was analyzed (Hosseini-Yazdi et al., 2015). Another study focused on the synthesis of new furo[3,4-d]-1,3-thiazoles, showcasing the versatility of these compounds in chemical synthesis (Aly et al., 2012).

Anticancer Potential

Several studies have investigated the anticancer properties of compounds similar to this compound. For example, the synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety as potent anticancer agents were explored, indicating the potential of these compounds in cancer treatment (Gomha et al., 2017).

Antimicrobial Activity

Compounds related to this compound have also shown promise in antimicrobial applications. A study on the synthesis and antimicrobial evaluation of some 1,2,4‐triazole, 1,3,4‐oxa(thia)diazole, and 1,2,4‐triazolo[3,4‐b]‐1,3,4‐thiadiazine derivatives highlights their potential as effective agents against various microbial strains (Dawood et al., 2005).

Miscellaneous Applications

Research has also delved into a variety of other applications, such as the development of new scaffolds for pharmaceutical compounds and novel synthesis methods. An example includes the study on the synthesis of thieno[3,2-d]pyrimidines as new scaffolds of antimicrobial activities, showcasing the broad utility of these compounds in medicinal chemistry (Hafez et al., 2016).

Properties

IUPAC Name

1-[[5-[(2-chlorophenoxy)methyl]furan-2-carbonyl]amino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3S/c20-15-8-4-5-9-16(15)25-12-14-10-11-17(26-14)18(24)22-23-19(27)21-13-6-2-1-3-7-13/h1-11H,12H2,(H,22,24)(H2,21,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSDGZUKMQTKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-phenylhydrazinecarbothioamide
Reactant of Route 2
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2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-phenylhydrazinecarbothioamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.